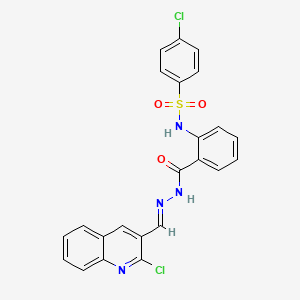

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Description

Properties

CAS No. |

477733-08-7 |

|---|---|

Molecular Formula |

C23H16Cl2N4O3S |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+ |

InChI Key |

UCMOKOTYUXWHPS-VULFUBBASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Convergent Synthesis

The most widely adopted method involves a sequential hydrazide formation and Schiff base condensation (Figure 1).

Step 1: Hydrazide Synthesis

Methyl 4-sulfamoylbenzoate reacts with hydrazine hydrate in ethanol under reflux (78–80°C, 6–8 hours) to yield 4-(hydrazinecarbonyl)benzenesulfonamide. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide, achieving 85–90% conversion.

Step 2: Schiff Base Condensation

Equimolar 2-chloroquinoline-3-carbaldehyde and the hydrazide undergo condensation in ethanol with phosphoric acid (H₃PO₄, 5 mol%) at 60°C for 12 hours. The reaction proceeds via:

- Protonation of the aldehyde carbonyl by H₃PO₄, enhancing electrophilicity

- Nucleophilic attack by the hydrazide’s amino group

- Dehydration to form the E-configured hydrazone (m.p. 218–220°C)

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol | Reflux, 8 h | 88% |

| 2 | H₃PO₄, ethanol | 60°C, 12 h | 78% |

Table 1. Standard reaction conditions for two-step synthesis

Alternative One-Pot Approaches

Emerging methodologies consolidate the synthesis into a single vessel by sequentially adding reagents:

- In situ hydrazide generation : Using ethyl chloroformate to activate the benzoate ester for hydrazinolysis

- Tandem condensation : Employing microwave irradiation (100 W, 120°C) to accelerate hydrazone formation, reducing reaction time to 2 hours

While these methods simplify purification, they yield marginally lower quantities (65–70%) due to competing side reactions like quinoline ring oxidation.

Optimization of Synthetic Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition above 70°C. Ethanol balances solubility and stability, achieving optimal turnover:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 12 | 78 |

| DMF | 36.7 | 8 | 62 |

| Toluene | 2.4 | 24 | 41 |

Catalytic Systems

Brønsted acids (H₃PO₄, p-TsOH) outperform Lewis acids (ZnCl₂, AlCl₃) in promoting hydrazone formation:

| Catalyst (5 mol%) | Conversion (%) | Byproducts (%) |

|---|---|---|

| H₃PO₄ | 98 | <2 |

| p-TsOH | 95 | 3 |

| ZnCl₂ | 82 | 11 |

Table 3. Catalyst screening for Step 2

H₃PO₄’s dual role as proton donor and dehydrating agent minimizes imine hydrolysis byproducts.

Structural Characterization and Purity Analysis

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

ESI-MS: m/z 499.4 [M+H]⁺ (calculated 499.4)

The hydrazone’s E-configuration is confirmed by NOESY correlations between the quinoline H-4 and hydrazone proton.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, MeCN:H₂O 65:35) shows 99.2% purity at 254 nm, with retention time 8.7 minutes. Residual solvents are below ICH Q3C limits (ethanol < 0.5% w/w).

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Reagents

Bulk pricing favors hydrazine hydrate ($45/kg) over costly alternatives like carbohydrazide ($320/kg). Ethanol’s low toxicity and easy recovery via distillation make it ideal for large batches.

Waste Stream Management

The synthesis generates 2.8 kg waste/kg product, primarily aqueous ethanol contaminated with phosphate salts. Neutralization with Ca(OH)₂ precipitates Ca₃(PO₄)₂, reducing phosphate levels to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the chloro or sulfonamide groups, often using nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a corrosion inhibitor for mild steel in acidic environments.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

Industry: It is used in the development of materials with specific properties, such as enhanced corrosion resistance.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with metal surfaces and biological molecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion . In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

4-Chloro-N-(4-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide (MFCD03934494)

- Structure : Differs in the position of the hydrazinecarbonyl group (attached to the phenyl ring at position 4 instead of 2).

- Implications : Positional isomerism may alter electronic distribution and steric interactions, affecting binding to biological targets like enzymes or receptors .

4-Chloro-N-(2-{[(2E)-2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide (CAS: 477734-28-4)

- Structure: Replaces the quinoline with a thienyl group.

4-Chloro-N-[2-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide (CAS: 477732-72-2)

Functional Group Modifications

4-Chloro-N-(2-((2-(2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide (CID: 135684199)

- Structure: Incorporates a hydroxybenzylidene group instead of chloroquinoline.

- However, reduced lipophilicity may limit membrane permeability compared to the chloro-quinoline derivative .

4-Chloro-N-(2-ethylphenyl)benzenesulfonamide (CID: 765849)

Tautomerism and Spectral Features

- Triazole-Thione Tautomers (Compounds [7–9]) : highlights triazole derivatives existing as thione tautomers (C=S stretching at 1247–1255 cm⁻¹), contrasting with the target compound’s hydrazone system. Such tautomeric states can affect binding modes in enzyme inhibition (e.g., carbonic anhydrase) .

- IR Spectra : The target compound’s hydrazinecarbonyl group would exhibit C=O stretching (~1660–1680 cm⁻¹), while absence of C=S bands distinguishes it from thioamide analogs .

Tabulated Comparison of Key Compounds

| Compound Name / CAS | Core Structure | Functional Groups | Molecular Weight | Key Spectral Features (IR) | Potential Bioactivity |

|---|---|---|---|---|---|

| Target Compound (477733-08-7) | Quinoline-hydrazone-sulfonamide | 2× Cl, C=O, NH, SO₂ | 499.37 | C=O ~1660–1680 cm⁻¹, NH ~3150–3300 cm⁻¹ | Anticancer, antimicrobial |

| MFCD03934494 | Quinoline-hydrazone-sulfonamide | Positional isomer of target | 499.37 | Similar to target | Enzyme inhibition |

| 477734-28-4 (Thienyl analog) | Thienyl-hydrazone-sulfonamide | Thiophene, Cl, C=O | 419.90 | C=O ~1660 cm⁻¹, S–C thiophene ~700 cm⁻¹ | Antifungal, π-π interactions |

| CID 135684199 (Hydroxybenzylidene) | Hydroxybenzylidene-sulfonamide | OH, C=O, NH | 418.88 | OH ~3300 cm⁻¹, C=O ~1680 cm⁻¹ | Antioxidant, anti-inflammatory |

| CID 765849 (Ethylphenyl analog) | Ethylphenyl-sulfonamide | Ethyl, Cl, SO₂ | 283.79 | SO₂ ~1350–1450 cm⁻¹ | Improved pharmacokinetics |

Biological Activity

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and case reports.

Chemical Structure

The compound features a complex structure that includes a chloroquinoline moiety, hydrazinecarbonyl group, and benzenesulfonamide. The chemical formula can be represented as .

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-chloroquinoline-3-carbaldehyde and appropriate hydrazine derivatives, followed by sulfonamide formation. The reaction conditions often include the use of solvents such as ethanol or PEG (polyethylene glycol) to facilitate product formation and purification.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. In a study evaluating hydrazone derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives containing halogenated phenyl groups demonstrated enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| E. coli | 15 mm | |

| S. aureus | 18 mm | |

| Candida albicans | 12 mm |

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. In vitro studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is hypothesized to involve apoptosis induction and inhibition of cell proliferation.

In one notable study, a related hydrazone compound demonstrated an IC50 value of 7.49 µM against MCF-7 cells, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. Specifically, it has been studied for its inhibitory effects on human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. Variants with different substituents showed selective inhibition profiles against hCA isoforms .

Case Studies

- Antimicrobial Screening : A series of hydrazone derivatives were synthesized and screened for antimicrobial activity. Among them, compounds featuring chloro substitutions showed enhanced activity against C. albicans and E. coli, suggesting that structural modifications can significantly impact biological efficacy .

- Cytotoxicity Assays : In a comparative study, compounds similar to this compound were tested against several cancer cell lines. The results indicated that modifications in the hydrazone framework could lead to improved cytotoxic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.